2-Hexylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-hexylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-2-3-4-5-8-12-11-15-13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3 |
InChI Key |
CUWNZBMKJLUOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Hexylquinoxaline Analogs
Electrochemical Behavior and Redox Transformations of Quinoxalines
The electrochemical properties of quinoxalines are fundamental to their roles in various applications, including as redox-active materials. The ease with which the quinoxaline (B1680401) core can accept or donate electrons is highly dependent on its substitution pattern.
The pyrazine (B50134) ring in quinoxaline derivatives is the primary center for electrochemical reduction. researchgate.net Cyclic voltammetry studies show that quinoxaline derivatives typically undergo reversible reduction waves, corresponding to the formation of a radical anion localized on the quinoxaline moiety. utexas.edu The potential at which this reduction occurs is a critical parameter, influenced significantly by the nature of the substituents on the quinoxaline ring.
The introduction of electron-withdrawing groups makes the quinoxaline ring more electron-deficient and thus easier to reduce, resulting in a more positive reduction potential. nih.govunav.edu Conversely, electron-donating groups lower the reduction potential, making the molecule harder to reduce. rsc.orgmdpi.com For instance, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, derivatives with electron-withdrawing substituents like 6,7-dichloro and 6,7-difluoro groups have significantly more positive reduction potentials compared to the unsubstituted analog. nih.gov Similarly, replacing a 7-hydrogen atom with a 7-fluoro or 7-trifluoromethyl group leads to positive shifts in the half-wave potential (E1/2). unav.edu Quantum chemical calculations on 40 different quinoxaline derivatives confirmed that electron-donating groups, especially alkyl groups, significantly lower the reduction potential. rsc.org
The solvent and electrolyte composition can also modulate the electrochemical properties. mit.edujcesr.org Quinoxaline itself can be electrochemically inactive in certain electrolytes like propylene (B89431) carbonate, but its activity can be "turned on" by the formation of an adduct with a Lewis acid such as BF₃. mit.edujcesr.org
Below is a table summarizing the reduction potentials of various quinoxaline derivatives.
| Compound | Substituents | Reduction Potential (E½ or Epc vs. reference) | Notes | Reference |
|---|---|---|---|---|
| Quinoxaline (8) | Unsubstituted | -2.07 V vs Fc/Fc⁺ | First reversible reduction. | acs.org |
| 6-methyl-6H-indolo[2,3-b]quinoxaline (5a) | Fused indole (B1671886), N-methyl | -1.97 V vs Fc/Fc⁺ | First reversible reduction. | acs.org |
| CFPQ | Pendent fluorene (B118485) donors, cyano groups | -0.82 V vs SCE | Reversible reduction wave. | utexas.edu |
| CFPP | Pendent fluorene donors, cyano groups | -0.9 V vs SCE | Reversible reduction wave. | utexas.edu |
| MFPQ | Pendent fluorene donors | -1.46 V vs SCE | Reversible reduction wave. | utexas.edu |
| Tirapazamine (benzotriazine di-N-oxide) | Reference compound | -0.90 V | Reference for quinoxaline di-N-oxides. | nih.gov |
The oxidation of quinoxaline derivatives primarily involves the donor groups attached to the core structure. utexas.edu For instance, in donor-acceptor type molecules with a central quinoxaline acceptor, the oxidation waves depend on the nature of the donor group. utexas.edu
Derivatives with strong donor groups like triphenylamine (B166846) show two-electron oxidation waves, indicating that the two donor moieties are oxidized independently without significant interaction. utexas.edu In contrast, derivatives with fluorene donors exhibit less reversible oxidation waves. utexas.edu The oxidation potentials for fluorene-substituted quinoxalines are observed at approximately 1.76 V to 1.90 V. utexas.edu Computational studies screening quinoxaline derivatives have set target oxidation potentials to be above 5 V for certain applications, indicating that the core itself is quite resistant to oxidation unless activated by potent donor substituents. researchgate.net
| Compound | Substituents | Oxidation Potential (V vs. reference) | Notes | Reference |
|---|---|---|---|---|
| CFPQ | Pendent fluorene donors, cyano groups | 1.76 V | Two-electron transfer attributed to two fluorene moieties. | utexas.edu |
| CFPP | Pendent fluorene donors, cyano groups | 1.83 V | Two-electron transfer. | utexas.edu |
| MFPQ | Pendent fluorene donors | 1.90 V | Two-electron transfer. | utexas.edu |
Analysis of Reduction Potentials
Functional Group Transformations and Derivatization Strategies of the Quinoxaline Core
The quinoxaline ring is a versatile scaffold for chemical modification, allowing for the introduction of various functional groups through reactions such as alkylation, acylation, and transformations involving N-oxide or carboxylic acid derivatives.
Direct C-H functionalization at the C3 position of quinoxalin-2-ones is a common strategy to increase structural diversity. chim.it Alkylation is the most studied method for this purpose. chim.it Recent advances have focused on photo-promoted C3–H alkylation reactions, which offer green and efficient pathways using visible light, often without the need for a photocatalyst. mdpi.comrsc.org For example, a visible-light-driven method for the arylation and alkylation of quinoxalin-2(1H)-ones uses air as the oxidant and proceeds under mild, catalyst-free conditions. mdpi.com
Acylation of electron-deficient heteroarenes like quinoxaline can be achieved via a Minisci-type reaction. acs.org A transition-metal-free method employs aldehydes as the acyl source, with tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as the oxidant, providing a novel route to acylated quinoxalines. acs.org Acetylation of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with acetic anhydride (B1165640) at room temperature yields acetamido derivatives. researchgate.netniscpr.res.in However, refluxing in acetic anhydride can lead to cyclization, forming pyrrolo[3,4-d]quinoxaline derivatives. researchgate.netniscpr.res.in
The presence of one or two N-oxide functionalities in the quinoxaline ring significantly alters its reactivity. nih.gov Quinoxaline 1,4-dioxides are particularly important in medicinal chemistry. nih.govmdpi.comnih.gov The N-oxide groups increase the reactivity of the quinoxaline core toward nucleophilic substitution reactions. nih.gov
Quinoxaline N-oxides can undergo various transformations. They show high reactivity towards manganese oxide (MnO₂), where the N-oxide moiety is the primary reactive site. nih.govacs.org This reaction, which appears to be an oxidation, can lead to deoxygenation of the N-oxide and hydroxylation of the adjacent carbon atom. nih.govacs.org Furthermore, quinoline-N-oxides can be directly alkylated at the C-2 position using Katritzky salts under visible light in a catalyst-free deaminative approach. chemrxiv.org Photochemical reactions of quinoxaline 1,4-di-N-oxides can lead to photoisomerization, involving migration of a substituent to the nitrogen atom, or photorearrangement, resulting in the formation of lactams. osti.gov
Quinoxaline carboxylic acid derivatives are important synthetic intermediates. Quinoxaline-2-carboxylic acid 1,4-dioxides are known to be unstable and readily undergo decarboxylation. mdpi.com For example, heating 3-methyl-1,4-dioxyquinoxaline-2-carboxylic acid in propanol (B110389) results in its decarboxylation to form the corresponding quinoxaline 1,4-dioxide. mdpi.com
Similarly, condensation reactions involving quinoxaline carboxylic acids can be accompanied by decarboxylation, particularly under fusion or high-temperature conditions. researchgate.netniscpr.res.inniscpr.res.in When 2-carboxamido-6,7-dimethylquinoxaline-3-carboxylic acid is condensed with aromatic aldehydes in DMF, Schiff's bases are formed. researchgate.netniscpr.res.in However, repeating the reaction under fusion conditions leads to both condensation and decarboxylation, yielding the corresponding Schiff's bases without the carboxyl group. researchgate.netniscpr.res.inniscpr.res.in
Introduction of Electron-Donating and Electron-Withdrawing Groups
The chemical reactivity of the quinoxaline ring system can be significantly modulated by the introduction of substituents with varying electronic properties. These substituents, broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), alter the electron density of the heterocyclic ring, thereby influencing its susceptibility to chemical transformations. studypug.comucalgary.cawikipedia.org
Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NH2, -NR2) groups, increase the electron density of the quinoxaline ring through inductive and/or resonance effects. studypug.comucalgary.ca EDGs enhance the nucleophilicity of the ring system, making it more reactive towards electrophiles. ucalgary.calibretexts.org In the context of reduction reactions, the presence of EDGs can facilitate the process. For instance, in the transfer hydrogenation of quinoxaline derivatives to form tetrahydroquinoxalines, substrates bearing electron-donating groups have been observed to produce higher yields. organic-chemistry.org This enhanced reactivity is attributed to the increased electron density on the heterocyclic ring, which makes it more amenable to reduction. organic-chemistry.org
Conversely, electron-withdrawing groups decrease the electron density of the quinoxaline ring, rendering it more electrophilic. studypug.comwikipedia.org Common EWGs include nitro (-NO2), cyano (-CN), carbonyl (-COR), and trifluoromethyl (-CF3) groups. wikipedia.orgmasterorganicchemistry.com These groups pull electron density away from the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. studypug.com This deactivating effect can influence reaction conditions and outcomes. For example, studies on the transfer hydrogenation of quinoxalines have shown that derivatives with electron-deficient rings require extended reaction times to achieve desired conversions. organic-chemistry.org The reduced electron density makes the initial steps of the hydrogenation, such as hydroboration, less favorable. organic-chemistry.org
Catalytic Reactions Involving Quinoxaline Derivatives
The quinoxaline scaffold is a versatile component in the design of ligands for metal-catalyzed reactions, owing to its bidentate N,N-chelating capability and tunable electronic properties. ajrconline.org These derivatives play crucial roles in various catalytic systems, including oxidation, hydrogenation, and C-H activation reactions.
Ligand Design and Metal Complexation in Catalytic Systems
Quinoxaline derivatives serve as robust ligands for a wide array of transition metals, forming stable complexes that function as effective catalysts. The electronic and steric properties of the quinoxaline ligand can be precisely tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex. ijfans.org
A notable example involves 2-quinoxalinol salens (Salqu), which are Schiff base ligands incorporating a quinoxaline unit into a salen backbone. primescholars.com These Salqu ligands form complexes with Copper(II) and have demonstrated high efficacy in the oxidation of olefins and various alcohols. primescholars.com The embedded quinoxaline heterocycle enhances solubility and catalytic performance compared to standard salen complexes. primescholars.com Further modification by sulfonation can render these catalysts water-soluble, combining the efficiency of homogeneous catalysis with the ease of catalyst recovery. primescholars.com
Another class of ligands includes quinoxaline-linked bis(N-heterocyclic carbenes) (NHCs), which act as precursors for multidentate ligands. x-mol.net These have been used to prepare palladium complexes in situ for direct C-H activation and arylation of heteroarenes. x-mol.net The bidentate nature of the quinoxaline core provides a stable framework for the catalytic metal center.
Research has also explored a variety of other quinoxaline-based ligands for complexation with metals such as Iridium(III), Platinum(II), Rhenium, Copper(II), Cobalt(II), and Zinc(II). ijfans.orgacs.orgrsc.orgisca.me Iridium(III) complexes with orthometalated quinoxaline ligands, for instance, exhibit unique photophysical properties. acs.org Triazolylquinoxaline-based ligands have been shown to form versatile complexes with copper, gold, and silver, with the coordination behavior influenced by the specific metal and counterion. rsc.org The table below summarizes various quinoxaline-based ligand systems and their metal complexation. ajrconline.orgprimescholars.comx-mol.netacs.orgrsc.org
Table 1: Examples of Quinoxaline-Based Ligands in Metal Complexation
| Ligand Type | Metal(s) | Application/Feature | Reference(s) |
| 2-Quinoxalinol Salens (Salqu) | Cu(II) | Catalytic oxidation of olefins and alcohols. | primescholars.com |
| Quinoxaline-Linked Bis(NHC) | Pd(II) | Direct C-H activation and arylation. | x-mol.net |
| 8-Methyl-11-oxo-indeno(1,2-b)quinoxaline | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Forms neutral bidentate complexes. | ajrconline.org |
| Orthometalated Quinoxalines | Ir(III) | Complexes with tunable phosphorescent emission. | acs.org |
| 2-(1',2',3'-triazol-1'-yl)quinoxaline | Cu, Au, Ag, Re | Versatile complexation, formation of coordination polymers. | rsc.org |
Dehydrogenation and Hydrogenation Mechanisms (e.g., Transfer Hydrogenation)
Quinoxaline derivatives are central to catalytic hydrogenation and dehydrogenation reactions, serving as both substrates for reduction to valuable tetrahydroquinoxalines and as key components of catalysts that facilitate these transformations.
Hydrogenation Mechanisms: The selective reduction of the quinoxaline ring is a primary method for synthesizing 1,2,3,4-tetrahydroquinoxalines, which are important structural motifs in pharmaceuticals. liv.ac.uk Transfer hydrogenation is a particularly effective method. A metal-free approach utilizes pinacolborane (HBpin) as a hydrogen source and tetrabutylammonium bromide (TBAB) as an organocatalyst to reduce various quinoxalines to their saturated analogs in high yields. organic-chemistry.orgfigshare.comnih.gov Mechanistic studies suggest that TBAB activates HBpin, facilitating the reduction via hydroboration. organic-chemistry.org
Transition metal catalysts are also widely employed. An Iridium-diamine complex ([Cp*IrCl2]2 with a sulfonamide diamine) efficiently catalyzes the transfer hydrogenation of quinoxalines in an aqueous buffer solution, using sodium formate (B1220265) (HCOONa) as the hydrogen donor. liv.ac.uk The reaction is highly pH-dependent, with acidic conditions favoring the reduction. liv.ac.uk Asymmetric transfer hydrogenation has also been achieved using a combination of chiral phosphoric acid and an achiral borane (B79455) to reduce 2-substituted quinoxalines with a regenerable dihydrophenanthridine as the hydrogen source. acs.org
Dehydrogenation Mechanisms: Catalytic dehydrogenation provides an atom-economical route to synthesize substituted quinoxalines. Earth-abundant manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 1,2-diols with 1,2-diaminobenzene to form quinoxalines, with hydrogen gas and water as the only byproducts. acs.orgnih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol by the manganese complex to form an aldehyde intermediate. acs.org This is followed by condensation with the diamine, cyclization to a 1,2-dihydroquinoxaline, and a final rapid, metal-catalyzed dehydrogenation step to yield the aromatic quinoxaline product. acs.orgnih.gov
An alternative electrochemical strategy for dehydrogenative cyclization has been developed for synthesizing 2-substituted quinoxalines from aryl alkyl ketones and o-phenylenediamines. thieme-connect.com This method avoids the need for transition metals or chemical oxidants, proceeding under mild conditions via an electrocatalytically generated iodine radical that facilitates condensation and subsequent anodic oxidation to the final aromatized product. thieme-connect.com
Table 2: Comparison of Catalytic Systems for Quinoxaline Hydrogenation/Dehydrogenation
| Reaction Type | Catalyst System | Hydrogen/Oxidant Source | Key Mechanistic Feature | Reference(s) |
| Transfer Hydrogenation | Tetrabutylammonium Bromide (TBAB) | Pinacolborane (HBpin) | Metal-free; activation of HBpin by TBAB. | organic-chemistry.orgfigshare.comnih.gov |
| Transfer Hydrogenation | [Cp*IrCl2]2 / N-sulfonamide diamine | Sodium Formate (HCOONa) | pH-dependent aqueous phase reduction. | liv.ac.uk |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Borane | Dihydrophenanthridine / H2 | Metal-free; cooperative catalysis. | acs.org |
| Dehydrogenative Coupling | Manganese Pincer Complex | None (Acceptorless) | Initial alcohol dehydrogenation followed by condensation and cyclization. | acs.orgnih.gov |
| Dehydrogenative Cyclization | Electrocatalysis (nBu4NI) | Anodic Oxidation | Iodide oxidized to iodine radical to initiate condensation. | thieme-connect.com |
Biological and Physiological Properties
While the broader class of quinoxaline (B1680401) derivatives is known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific data on the biological and physiological effects of 2-Hexylquinoxaline is limited in publicly accessible research. mdpi.comontosight.aimdpi.com The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. ontosight.aimdpi.com Therefore, while the quinoxaline core is a "privileged scaffold," the specific biological profile of this compound would require dedicated investigation. Some studies have noted that certain quinoxalines found in cooked foods may have mutagenic properties. sapub.org
Applications in Scientific Research
The primary application of 2-Hexylquinoxaline in scientific research appears to be as a synthetic intermediate or a model compound for studying the properties and reactions of alkyl-substituted quinoxalines. liv.ac.uk Quinoxaline (B1680401) derivatives, in general, have found applications in materials science, for example, as components of organic polymers used in electroluminescent devices and organic semiconductors. aau.edu.et The incorporation of a hexyl group can enhance solubility in organic solvents, which is a desirable property for materials used in these applications. aau.edu.et The study of compounds like 2,3-di-n-hexylquinoxalines in luminescent solar concentrators highlights the potential of alkylated quinoxalines in optoelectronic applications. rsc.org
Applications in Advanced Materials Science Incorporating 2 Hexylquinoxaline
Quinoxaline-Based Organic Semiconductors
Quinoxaline (B1680401) derivatives are increasingly recognized for their potential as electron-transporting materials in organic electronics. beilstein-journals.orgd-nb.info The electron-deficient quinoxaline ring system facilitates efficient electron transport, a crucial characteristic for n-type organic semiconductors. beilstein-journals.org These materials are integral components of various electronic devices, including organic field-effect transistors (OFETs), where they can function as the active semiconductor layer. d-nb.infosigmaaldrich.com
The performance of organic semiconductors is largely dependent on the mobility of charge carriers. sigmaaldrich.com In quinoxaline-based materials, the planar and rigid structure of the quinoxaline core can promote intermolecular π-π stacking, which is advantageous for charge transport between adjacent molecules. frontiersin.orgfrontiersin.org The introduction of alkyl chains, such as the hexyl group in 2-hexylquinoxaline, can enhance the solubility and processability of these materials without significantly disrupting the electronic properties. researchgate.net
Research into donor-acceptor (D-A) conjugated polymers incorporating quinoxaline as the acceptor unit has shown promising results. For instance, a polymer (PQ1) synthesized from a thiophene-substituted quinoxaline and indacenodithiophene (IDT) exhibited p-type semiconductor behavior with a notable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org This demonstrates the versatility of quinoxaline derivatives in creating both n-type and p-type materials. The strong intramolecular charge transfer (ICT) effect observed in such polymers is beneficial for charge transport within single molecules. frontiersin.orgfrontiersin.org The morphology and molecular packing of the semiconductor layer are critical factors influencing device performance, with highly ordered structures like single crystals generally offering higher mobility due to the reduction of grain boundaries and trap states. aps.orgnih.govchemrxiv.org
Table 1: Properties of a Quinoxaline-Based D-A Conjugated Polymer (PQ1)
| Property | Value | Reference |
| Hole Mobility | Up to 0.12 cm² V⁻¹ s⁻¹ | frontiersin.org |
| HOMO Energy Level | -5.48 eV | frontiersin.org |
| Optical Band Gap | 3.04 eV (calculated) | frontiersin.org |
Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are valuable as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs) due to their electron-deficient nature and thermal stability. capes.gov.brresearchgate.netresearchgate.net They can function as both electron-transporting materials and emitters in OLED devices. researchgate.netacs.orgaip.org The incorporation of chromophores into the quinoxaline structure allows for the tuning of photophysical properties, leading to materials that emit light in various colors. capes.gov.bracs.org
In many OLED architectures, quinoxaline-based materials are paired with hole-transporting materials, such as triarylamine derivatives, to create a balanced charge injection and transport within the device, which is crucial for high efficiency. capes.gov.bracs.orgpsu.edu The resulting dipolar compounds can act as a single layer that performs both hole-transport and light-emission functions. psu.edu For example, double-layer OLEDs using quinoxaline derivatives as the hole-transport layer and materials like Alq₃ as the electron-transport layer have been fabricated, demonstrating intense green light emission. capes.gov.bracs.org
The introduction of bulky and rigid aromatic groups, such as pyrene (B120774) or carbazole, to the quinoxaline core can enhance the glass transition temperature, improving the morphological stability of the material in the solid state. capes.gov.br The emission color and efficiency of these materials can be influenced by the specific chemical structure and the polarity of the surrounding medium. capes.gov.brpsu.edu
Components in Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy, quinoxaline derivatives have been successfully integrated into dye-sensitized solar cells (DSSCs), which are a type of low-cost solar cell. mdpi.comnanoge.org These compounds are often used within a donor-π-acceptor (D-π-A) framework, a common design for organic sensitizers in DSSCs. rsc.orgsigmaaldrich.com
Auxiliary Acceptors
Quinoxaline's strong electron-withdrawing character makes it an effective auxiliary acceptor in D-A-π-A structured organic sensitizers. rsc.orgsci-hub.box The inclusion of a quinoxaline unit can enhance the photovoltaic performance and photostability of the sensitizer (B1316253). rsc.org By acting as an auxiliary acceptor, the quinoxaline moiety helps to fine-tune the molecular energy levels of the dye, which is critical for efficient electron injection and regeneration processes in the DSSC. rsc.org For instance, the introduction of a phenanthrene-fused-quinoxaline (PFQ) as an auxiliary acceptor in sensitizers has led to power conversion efficiencies (PCEs) of up to 12.5%. beilstein-journals.orgsciopen.com The use of 2,3-diphenylquinoxaline (B159395) (DPQ) as an auxiliary acceptor has also been shown to improve the electron injection process. beilstein-journals.orgd-nb.info
π-Bridges
Quinoxaline derivatives can also serve as π-bridges (or π-spacers) in the D-π-A structure of organic dyes. beilstein-journals.orgd-nb.info The π-bridge facilitates intramolecular charge transfer from the donor to the acceptor part of the molecule upon light absorption. The extended conjugation provided by the quinoxaline unit can enhance light absorption across a broader spectrum. beilstein-journals.orgd-nb.info For example, a sensitizer with a 2,3-dihexylquinoxaline moiety and a thienyl unit as the π-bridge, when used with a Co(II/III) redox couple, resulted in a DSSC with a high PCE of 8.23%. researchgate.net The rigid structure of some quinoxaline-based π-bridges, like dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ), has also been shown to be a promising candidate for efficient DSSCs, achieving a PCE of 7.12%. nih.govacs.org
Table 2: Performance of DSSCs with Quinoxaline-Based Dyes
| Dye Component | Role of Quinoxaline | Redox Couple | PCE (%) | Reference |
| Phenanthrene-fused-quinoxaline (PFQ) | Auxiliary Acceptor | Cu(II/I) | 12.5 | beilstein-journals.orgsciopen.com |
| 2,3-dihexylquinoxaline (HQ) | Auxiliary Acceptor/π-Bridge | Co(II/III) | 8.23 | researchgate.net |
| Dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ) | π-Bridge | I⁻/I₃⁻ | 7.12 | nih.govacs.org |
Luminescent Solar Concentrators (LSCs) with Quinoxaline Fluorophores (e.g., 2,3-Dihexylquinoxalines)
Luminescent solar concentrators (LSCs) are devices that collect solar radiation over a large area and concentrate it onto smaller photovoltaic cells. researchgate.netrsc.orgresearchgate.netsignify.comuu.nl Quinoxaline-based fluorophores have emerged as promising materials for this application. researchgate.netrsc.orgdntb.gov.uaresearchgate.net These fluorophores, often based on a donor-acceptor-donor (D-A-D) structure with a central quinoxaline acceptor core, are embedded in a transparent polymer matrix. researchgate.netrsc.orgrsc.org
A key requirement for LSC fluorophores is a high fluorescence quantum yield and a large Stokes shift to minimize re-absorption losses. rsc.orgmdpi.com Donor-acceptor-donor fluorophores (DQ1-5) featuring a central quinoxaline core, including 2,3-dihexyl-quinoxaline derivatives (DQ4-5), have been investigated for their use in LSCs. rsc.orgrsc.org These molecules were decorated with alkyl chains to improve their compatibility with polymer matrices like poly(methyl methacrylate) (PMMA). researchgate.netrsc.orgrsc.org
Thin films of PMMA containing these quinoxaline fluorophores absorbed light in the 370–550 nm range and exhibited emission maxima between 550–600 nm, with fluorescence quantum yields exceeding 40%. rsc.orgresearchgate.net Notably, LSCs fabricated with these materials have shown remarkable internal and external photon efficiencies of 42.9% and 6.2%, respectively, outperforming some state-of-the-art devices. rsc.orgresearchgate.net
Non-Volatile Resistive Switching Memory Devices
Quinoxaline-based materials are being explored for their potential in non-volatile resistive switching memory devices. researchgate.netbohrium.combohrium.com These devices, often with a simple metal-insulator-metal structure, can switch between different resistance states, enabling data storage. sciencex.comutexas.eduresearchgate.net The switching mechanism in organic memory devices is often attributed to charge transfer processes within the material. researchgate.netnih.gov
Donor-acceptor conjugated polymers containing quinoxaline as the acceptor unit have been synthesized and fabricated into memory devices. bohrium.com These devices have demonstrated ternary (three-state) memory behavior, which offers higher storage density compared to binary (two-state) memory. researchgate.netbohrium.combohrium.com The stability of these memory devices is a critical factor, and some quinoxaline-based systems have shown good endurance over multiple switching cycles. researchgate.netresearchgate.net The electronic properties of the quinoxaline unit can be tuned by attaching different functional groups, which in turn influences the memory performance of the device. nih.gov For instance, varying the acceptor strength in the molecular design can lead to a switch from binary to ternary memory behavior. bohrium.com
Chemosensors and Molecular Probes
Quinoxaline derivatives are extensively utilized in the design of chemosensors and molecular probes due to their inherent photophysical properties. x-mol.net The introduction of a hexyl group in the 2-position can enhance solubility in organic media and influence the electronic environment of the quinoxaline ring system, thereby modulating its sensing capabilities. These sensors often operate on principles of colorimetric or fluorometric detection, where the interaction with a specific analyte induces a measurable change in the absorption or emission spectrum. researchgate.net
Research has demonstrated the efficacy of quinoxaline-based compounds as chemosensors for a variety of metal ions. For instance, quinoxaline derivatives have been synthesized to act as selective detectors for ions such as iron (Fe³⁺), copper (Cu²⁺), and mercury (Hg²⁺). arabjchem.orgnih.gov The sensing mechanism typically involves the coordination of the metal ion with the nitrogen atoms of the quinoxaline ring and other strategically placed donor atoms within the sensor molecule. This interaction can lead to phenomena like fluorescence quenching or a distinct color change, enabling naked-eye detection in some cases. researchgate.netarabjchem.org
The design of these chemosensors often involves incorporating other functional groups to create a specific binding pocket for the target analyte. The synthesis is typically a multi-step process, starting with the base quinoxaline structure and adding functionalities to tune the selectivity and sensitivity. researchgate.netnih.gov The performance of these sensors is evaluated based on parameters such as the limit of detection (LOD), binding constant, and selectivity over other potentially interfering ions. arabjchem.org
Table 1: Examples of Quinoxaline-Based Chemosensors and their Performance
| Sensor Compound | Target Analyte | Detection Method | Limit of Detection (LOD) | Key Findings |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric | 0.236 µM | Showed a distinct color change from colorless to yellow, allowing for naked-eye detection. arabjchem.org |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescent | 0.39 µM | Exhibited significant fluorescence quenching upon binding with copper ions. arabjchem.org |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescent | 42 ppb | Displayed high selectivity and sensitivity for mercury ions with a "switch-off" fluorescence response. nih.gov |
| Quinoxaline-hydrazinobenzothiazole derivative | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorescent | 0.116 µM (Cu²⁺) | Achieved distinct colorimetric and ratiometric fluorescent detection for four different metal ions. researchgate.net |
Building Blocks for Complex Molecular Architectures
The rigid and planar structure of the quinoxaline ring system makes it an excellent scaffold or "building block" for the synthesis of more complex molecular architectures. sciencefeatured.com The hexyl group at the 2-position can provide solubility and influence the packing of these larger molecules in the solid state. These complex structures, which include macrocycles, polymers, and supramolecular assemblies, often exhibit novel electronic, optical, or host-guest properties. researchgate.netresearchgate.net
The synthesis of these complex molecules typically involves the iterative assembly of smaller, functionalized building blocks, with the quinoxaline unit serving as a key component. sciencefeatured.com For example, quinoxaline derivatives have been incorporated into macrocyclic structures, which are large cyclic molecules that can act as receptors for specific guest molecules. researchgate.netbohrium.com The synthesis of such macrocycles often involves high-dilution cyclization reactions to favor the formation of the large ring over polymerization. bohrium.com
In the realm of polymer chemistry, quinoxaline-containing monomers are used to create conjugated polymers with specific electronic properties. These polymers are of interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electron-deficient nature of the quinoxaline ring can be paired with electron-rich units to create donor-acceptor (D-A) polymers with tunable band gaps. researchgate.net
Furthermore, the ability of quinoxaline derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components for the construction of supramolecular assemblies. nih.gov These self-assembled structures can form highly ordered networks in the solid state with potential applications in materials science. nih.gov
Table 2: Examples of Complex Molecular Architectures from Quinoxaline Building Blocks
| Class of Complex Molecule | Quinoxaline Building Block Example | Synthetic Strategy | Resulting Properties/Applications |
| Macrocycles | 2,3-bis(bromomethyl)quinoxaline | [1+1] High dilution cyclization with diamines or dithiols. bohrium.com | Potential antimicrobial agents, ionophores. bohrium.com |
| Conjugated Polymers | Monomers containing quinoxaline and thiophene (B33073) units. | Donor-Acceptor (D-A) copolymerization. researchgate.net | Materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net |
| Supramolecular Networks | Pyrazino[2.3-g]quinoxaline-bridged indole (B1671886) derivatives. | Self-assembly through hydrogen bonding and π-π stacking. nih.gov | Anion sensing and formation of multidimensional coordination polymers. nih.gov |
| N-type Organic Semiconductors | Thiadiazole-fused quinoxalineimide (TQI). | Incorporation of strong electron-withdrawing groups. acs.org | Air-stable n-channel charge transport for use in organic electronics. acs.org |
Future Research Directions and Emerging Trends for 2 Hexylquinoxaline Chemistry
Development of Novel and Highly Sustainable Synthetic Pathways
The future of 2-Hexylquinoxaline synthesis lies in the development of environmentally benign and atom-economical methods. Traditional syntheses often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. frontiersin.orgscitechnol.com Emerging research trends prioritize "Green Chemistry" principles, such as waste prevention, maximizing atom economy, and enhancing energy efficiency. scitechnol.com
A significant breakthrough is the move towards using earth-abundant, non-toxic 3d-transition metals as catalysts. researchgate.net For instance, an efficient Manganese(I)-catalyzed synthesis of various quinoxalines, including this compound, from 1,2-diaminobenzenes and 1,2-diols has been developed. researchgate.net This acceptorless dehydrogenative coupling (ADC) reaction is highly sustainable as it liberates only dihydrogen as a byproduct. researchgate.net Another green approach involves mechanochemistry, a solvent-free or low-solvent method that uses mechanical force to induce chemical reactions, which has emerged as a powerful tool for sustainable materials synthesis. sciencesconf.org Future work will likely focus on optimizing these green protocols, exploring a wider range of renewable feedstocks, and applying them to industrial-scale production, potentially reducing manufacturing costs. sciencesconf.orgsciltp.com
Table 1: Comparison of Synthetic Methodologies for Quinoxalines
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Catalysts | Often precious metals, metal catalysts frontiersin.org | Earth-abundant metals (e.g., Mn, Fe) researchgate.net, Nanocatalysts researchgate.net |
| Byproducts | Various, sometimes hazardous | Often benign (e.g., H₂, H₂O) researchgate.net |
| Conditions | Harsh, high temperature researchgate.net | Milder, energy-efficient scitechnol.com |
| Sustainability | Low atom economy, potential for waste scitechnol.com | High atom economy, reduced environmental impact scitechnol.comresearchgate.net |
| Examples | Condensation with iodine catalysis frontiersin.org | Mn(I)-catalyzed ADC researchgate.net, Mechanochemistry sciencesconf.org |
Exploration of Advanced Catalytic Systems for Functionalization
Beyond the initial synthesis, the precise functionalization of the quinoxaline (B1680401) core is crucial for tuning its properties. Direct C–H bond functionalization has become the most cost-effective strategy for creating diverse quinoxaline derivatives. nih.govmdpi.com The future in this area points toward the exploration of novel and more efficient catalytic systems.
Ruthenium(II)-catalyzed ortho C–H functionalization has been successfully employed to construct complex derivatives like indolo[2,3-b]quinoxalines in a one-pot synthesis. acs.org Similarly, cobalt-catalyzed annulation of terminal alkynes and o-phenylenediamines provides an effective route to a wide range of quinoxalines. researchgate.net There is also a growing interest in heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and ion-exchange resins, which offer advantages in terms of reusability and ease of separation. mdpi.com Photocatalytic methods that utilize visible light are also gaining traction, enabling reactions at room temperature. nih.gov Future research will aim to discover new transition-metal catalysts and expand the portfolio of heterogeneous systems to achieve even greater control and efficiency in modifying the this compound scaffold. researchgate.netmdpi.com
Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design
The sheer scale of the theoretical chemical space, estimated to contain between 10²⁰ and 10²⁴ drug-like compounds, makes traditional trial-and-error discovery methods slow and inefficient. globalspec.com Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate molecular design. globalspec.comnih.gov By learning from vast datasets of known molecules and their properties, AI can predict the characteristics of new, undiscovered compounds. globalspec.compsivant.com
Generative Modeling: Creating novel quinoxaline derivatives with specific, desired properties. Generative AI, combined with reinforcement learning, can refine molecule generation based on targeted attributes. chemrxiv.org
Property Prediction: Building predictive models for physicochemical properties, binding affinity, and electronic characteristics, which is crucial for applications in both medicine and material science. psivant.com
Accelerating the Design-Predict-Make-Test-Analyze (DPMTA) Cycle: AI platforms can rapidly explore vast chemical spaces to select promising candidates, significantly reducing the time and cost of development. psivant.com
The integration of physics-based simulations, such as quantum mechanics, with ML models is enhancing the accuracy of these predictions. psivant.commdpi.com This synergy between AI and chemistry promises a future of rational, on-demand design of this compound derivatives tailored for specific functions. nih.gov
Uncovering New Material Science Applications and Device Architectures
Materials science is an interdisciplinary field that studies the properties of solid materials and how they are determined by composition and structure. britannica.combinghamton.edu Quinoxaline derivatives are gaining significant attention for their potential in materials science, particularly in organic electronics. mdpi.commdpi.com Their structural diversity allows for the fine-tuning of electronic properties, and they can be synthesized cost-effectively. beilstein-journals.org
Future research will focus on harnessing this compound and its derivatives for:
Organic Field-Effect Transistors (OFETs): Quinoxalines are promising candidates for n-type semiconductor materials due to their high electron mobility and tunable energy levels. beilstein-journals.org
Organic Solar Cells (OSCs): Quinoxaline-based polymers have demonstrated impressive power conversion efficiencies in polymer solar cells. beilstein-journals.org The hexyl group enhances solubility and processability, which are key for fabricating efficient devices.
Organic Light-Emitting Diodes (OLEDs): Quinoxalines have been used in the design of light-emitting materials. mdpi.com
Advanced Composite Materials: The development of novel materials often depends on improving the performance limits of their constituents, a core focus of materials science. cam.ac.uk
The goal is to design new device architectures that fully exploit the unique electronic and physical properties of hexylquinoxaline-containing materials, contributing to advancements in energy, electronics, and communications. britannica.com
Table 2: Potential Material Science Applications for this compound Derivatives
| Application Area | Role of Quinoxaline Derivative | Key Properties to Optimize |
|---|---|---|
| Organic Solar Cells | Polymer Acceptor, π-Bridge beilstein-journals.org | Power Conversion Efficiency, Light Absorption beilstein-journals.org |
| OFETs | n-type Transistor Material beilstein-journals.org | Electron Mobility, Energy Levels, Processing Compatibility beilstein-journals.org |
| OLEDs | Light-Emitting Material mdpi.com | Luminescence, Charge Transport mdpi.com |
| Advanced Materials | Functional Building Block cam.ac.ukaimspress.com | Structural, Thermal, and Electronic Properties britannica.com |
Deepening Mechanistic Understanding of Quinoxaline Reactivity and Intermolecular Interactions
A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. researchgate.net Future research will increasingly combine experimental studies with computational and mechanistic investigations to unravel the intricate details of quinoxaline reactivity. nih.gov
Key areas of focus include:
Elucidating Reaction Pathways: Detailed mechanistic studies, often using techniques like mass spectrometry and computational modeling, can reveal novel reaction pathways, such as the 1,2-aryl migration observed in some visible-light-mediated syntheses. frontiersin.orgnih.gov
Understanding Catalyst-Substrate Interactions: Investigating how catalysts interact with the quinoxaline core at a molecular level is crucial for developing more selective and efficient functionalization reactions.
Probing Intermolecular Forces: Understanding the non-covalent interactions that govern how quinoxaline molecules interact with each other and with their environment is key to controlling their self-assembly and material properties.
Recent studies have begun to explore the mode of action of quinoxaline derivatives in biological systems, which involves understanding how they are activated and how they interact with biological targets. mdpi.com These detailed mechanistic insights will provide a robust foundation for the rational design of both new reactions and new functional molecules. researchgate.net
Expanding the Scope of Supramolecular Chemistry with Hexylquinoxaline Derivatives
Supramolecular chemistry, described as "chemistry beyond the molecule," focuses on the design of complex, functional systems held together by non-covalent interactions. bbau.ac.in The rigid, aromatic structure of the quinoxaline core, combined with the flexible hexyl chain, makes this compound an intriguing building block for supramolecular architectures.
Future trends in this area include:
Host-Guest Chemistry: Designing hexylquinoxaline-based macrocycles or cavitands that can act as hosts, selectively binding to specific guest molecules. ethz.chnih.gov The hexyl groups can influence the solubility and conformational flexibility of these hosts.
Self-Assembly: Exploring how this compound derivatives can self-assemble into well-defined nanostructures like layers, vesicles, or fibers, driven by π-π stacking of the aromatic cores and van der Waals interactions of the alkyl chains. rsc.org
Functional Supramolecular Materials: Creating materials where the supramolecular arrangement of hexylquinoxaline units gives rise to emergent properties, such as stimuli-responsive behavior or enhanced catalytic activity. bbau.ac.inrsc.org
By expanding the use of hexylquinoxaline derivatives in supramolecular chemistry, researchers can develop new "smart" materials and systems with applications ranging from sensing and catalysis to drug delivery. bbau.ac.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
